molecular formula C23H22N2O3 B2804966 (2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 899410-90-3

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No. B2804966
CAS RN: 899410-90-3
M. Wt: 374.44
InChI Key: BYKPYTIOLBIFST-MTJSOVHGSA-N
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Description

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
BenchChem offers high-quality (2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential PET Probe Application

A compound structurally similar to the one , designed as a PET probe for imaging the enzyme PIM1, showed promise due to its potent and selective inhibitory activity. This synthesis involved a strategic preparation of a carbon-11-labeled intermediate, indicating a potential application in diagnostic imaging and research into molecular mechanisms of diseases related to PIM1 enzyme activity (Gao, Wang, Miller, & Zheng, 2013).

Antimicrobial Activity

Research aimed at synthesizing and characterizing compounds with similar structures for antimicrobial activities revealed moderate effectiveness against various microbial strains, including Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, methicillin-susceptible and methicillin-resistant Staphylococcus aureus, and Candida albicans. This study highlights the compound's potential as a basis for developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

Antioxidant Activity

Another application involves the use of benzofuran derivatives, synthesized through a three-component Strecker-type reaction, for their antioxidant activity. These compounds, including variations of the compound , demonstrated significant free radical scavenging capabilities, suggesting their potential utility in combating oxidative stress-related diseases (Ezzatzadeh & Hossaini, 2018).

Catalytic Applications

Palladacycles, designed from ligands with an indole core related to the structure of the compound, have been synthesized and evaluated as catalysts. These complexes demonstrated efficiency in facilitating the Suzuki–Miyaura coupling and allylation of aldehydes, indicating the compound's relevance in organic synthesis and pharmaceutical research (Singh, Saleem, Pal, & Singh, 2017).

Monoamine Oxidase Inhibitors

Derivatives of the compound, specifically designed as monoamine oxidase (MAO) inhibitors, showed promising results in inhibiting MAO-A and MAO-B enzymes. These findings suggest potential applications in the treatment of neurological disorders, highlighting the compound's versatility in therapeutic research (Takao, U, Kamauchi, & Sugita, 2019).

properties

IUPAC Name

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-20-9-8-17-22(27)21(12-15-13-24-19-7-3-2-6-16(15)19)28-23(17)18(20)14-25-10-4-1-5-11-25/h2-3,6-9,12-13,24,26H,1,4-5,10-11,14H2/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPYTIOLBIFST-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

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